7-Bromo-1H-indol-6-amine
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Overview
Description
7-Bromo-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry. The bromine atom at the 7th position and the amine group at the 6th position of the indole ring confer unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method is the regioselective bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 7-bromoindole is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-1H-indol-6-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indol-6-amine involves its interaction with specific molecular targets. The bromine and amine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the amine group, making it less reactive in certain biological contexts.
6-Bromo-1H-indole: Bromine at a different position, altering its chemical properties and reactivity.
1H-indol-6-amine: Lacks the bromine atom, affecting its overall biological activity
Uniqueness: 7-Bromo-1H-indol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-6-amine |
InChI |
InChI=1S/C8H7BrN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H,10H2 |
InChI Key |
IKAAHTJPXIBIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)N |
Origin of Product |
United States |
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